molecular formula C23H16N2OS B2473228 (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile CAS No. 304897-07-2

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile

Cat. No.: B2473228
CAS No.: 304897-07-2
M. Wt: 368.45
InChI Key: IPYFDAUHSZVHBH-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile is a useful research compound. Its molecular formula is C23H16N2OS and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensor

  • Detection of Metal Ions : A study by Khan (2020) focused on synthesizing a derivative used as a fluorescent chemosensor for selectively detecting Fe3+ metal ions.

Synthetic Chemistry

  • Drug Discovery Building Blocks : Research by Durcik et al. (2020) highlighted the use of benzo[d]thiazole derivatives in synthesizing new compounds as building blocks in drug discovery.

Catalysis and Polymerization

  • Ethylene Polymerization Catalysts : A study by Jia and Jin (2009) showcased how derivatives can act as catalysts for ethylene polymerization, with titanium and zirconium complexes.

Antibacterial Agents

  • Antibacterial Activity : Research conducted by Palkar et al. (2017) synthesized and evaluated novel analogs for their promising antibacterial activity.

Photovoltaic Applications

  • Solar Cell Applications : Liu et al. (2013) investigated copolymers based on benzo[d]thiazole for polymer solar cell applications, demonstrating their photovoltaic properties Liu et al., 2013.

Corrosion Inhibition

  • Oil-Well Tubular Steel Protection : A study by Yadav, Sharma, and Kumar (2015) demonstrated that derivatives of benzo[d]thiazole can efficiently inhibit corrosion in oil-well tubular steel in acidic solutions.

Oxidation Catalyst

  • Catalysis in Alcohol Oxidation : Ghorbanloo and Alamooti (2017) encapsulated a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite for oxidation of primary alcohols and hydrocarbons, highlighting its reusability as a catalyst Ghorbanloo and Alamooti, 2017.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c24-15-18(23-25-19-13-7-8-14-20(19)27-23)22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21,26H/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYFDAUHSZVHBH-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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